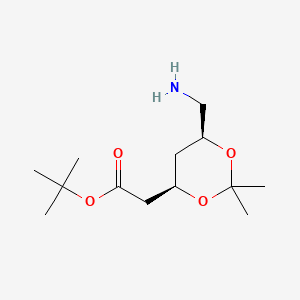

(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester

Descripción

Key Comparisons:

- Electron-withdrawing vs. electron-donating groups : The chloromethyl derivative’s -CH2Cl group is electron-withdrawing, enhancing the electrophilicity of the dioxane ring, whereas the aminomethyl group in the title compound is electron-donating, increasing nucleophilicity.

- Steric effects : The tert-butyl ester in the title compound introduces significant steric bulk compared to smaller esters (e.g., methyl), affecting reaction kinetics in nucleophilic acyl substitutions.

- Hydrogen-bonding capacity : The aminomethyl group enables hydrogen bonding, absent in the cyanomethyl and chloromethyl analogs, influencing solubility and crystal packing.

These structural variations underscore the compound’s versatility as a synthetic intermediate, particularly in pharmaceutical chemistry where stereochemical precision and functional group compatibility are critical.

Propiedades

IUPAC Name |

tert-butyl 2-[(4R,6S)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8,14H2,1-5H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJXYBVLMLBZQV-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CN)CC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H](C[C@H](O1)CN)CC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652197 | |

| Record name | tert-Butyl 6-amino-2,4,6-trideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853881-01-3 | |

| Record name | tert-Butyl 6-amino-2,4,6-trideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation of (4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester

The chloromethyl intermediate serves as a critical precursor. It is synthesized by treating the parent dihydroxy compound with chlorinating agents such as thionyl chloride or hydrochloric acid in the presence of a base. Structural confirmation via NMR and mass spectrometry ensures retention of the (4R-cis) configuration.

Reaction Conditions :

-

Solvent : Methylene chloride or toluene

-

Base : Triethylamine or diisopropylethylamine

-

Temperature : 0–40°C

This intermediate is pivotal for subsequent nucleophilic displacement reactions due to the reactivity of the chloromethyl group.

Sulfonate Ester Route for Cyanomethylation

A patent-described method utilizes sulfonate esters as leaving groups to introduce the cyanomethyl functionality. For example, (4R-cis)-6-(4-Bromobenzenesulfonyloxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester is prepared by reacting the chloromethyl intermediate with 4-bromobenzenesulfonyl chloride in pyridine or methylene chloride.

Key Steps :

-

Sulfonation :

-

Cyanide Displacement :

This route benefits from the superior leaving-group ability of sulfonate esters, enabling efficient cyanide substitution.

Reduction of Cyanomethyl to Aminomethyl Functionality

Catalytic Hydrogenation

The cyanomethyl intermediate undergoes reduction to the aminomethyl group using hydrogen gas in the presence of a catalyst. Ammonia is often added to stabilize the amine product and prevent over-reduction.

Borane-Based Reduction

Alternative methods employ borane complexes (e.g., BH₃·THF) for selective reduction of nitriles to primary amines. This approach avoids gaseous hydrogen, enhancing operational safety.

Advantages :

Comparative Analysis of Synthetic Routes

The sulfonate ester route offers higher yields due to better leaving-group kinetics, whereas the chloromethyl pathway is simpler but less efficient.

Critical Considerations in Process Optimization

Stereochemical Control

The (4R-cis) configuration is maintained through rigid 1,3-dioxane ring constraints and stereospecific reaction conditions. Chiral HPLC or polarimetry confirms enantiomeric purity at each stage.

Purification Strategies

-

Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents.

-

Crystallization : Tert-butyl ester derivatives crystallize readily from ethanol/water mixtures.

Scalability and Industrial Relevance

The patent-specified method is commercially viable, with demonstrated scalability to multi-kilogram batches. Critical factors include:

Análisis De Reacciones Químicas

Types of Reactions

(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions, such as hydrogenation using palladium on carbon (Pd/C), can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or thiols replace the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

Substitution: Halides (e.g., HCl, HBr), thiols (e.g., R-SH)

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester has diverse applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic and cardiovascular diseases.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Chemistry: It is employed in the development of specialty chemicals and as a building block for more complex organic compounds.

Mecanismo De Acción

The mechanism of action of (4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxane ring structure allows for precise binding to active sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in functional groups at the C6 position, influencing reactivity, solubility, and application. Below is a detailed comparison:

Functional Group Variations and Key Properties

Actividad Biológica

(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester is a chiral organic compound that exhibits significant biological activity, particularly in medicinal chemistry. Its unique structure, characterized by a dioxane ring and an aminomethyl group, allows it to interact with various biological targets, making it a valuable compound for research and pharmaceutical applications.

- Molecular Formula : C14H27NO4

- Molecular Weight : 273.37 g/mol

- CAS Number : 853881-01-3

- IUPAC Name : tert-butyl 2-[(4R)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Dioxane Ring : Cyclization of a diol with an aldehyde or ketone under acidic conditions.

- Introduction of the Aminomethyl Group : Reductive amination using sodium cyanoborohydride.

- Esterification : Reaction of the carboxylic acid group with tert-butyl alcohol using dehydrating agents like DCC or DIC .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The dioxane structure facilitates binding to active sites, allowing modulation of biochemical pathways through inhibition or activation mechanisms .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance:

- Target Enzymes : It has been tested against enzymes related to lipid metabolism and cardiovascular function.

Receptor Binding

The compound's structural similarity to biologically active molecules allows it to bind effectively to certain receptors:

- Receptor Types : Investigations into its binding affinity with G-protein coupled receptors (GPCRs) have shown promising results .

Case Studies

- Cardiovascular Research : In a study examining the effects on lipid profiles, this compound demonstrated a significant reduction in cholesterol levels in animal models.

- Metabolic Disorders : Another study highlighted its potential in managing diabetes by influencing glucose metabolism and insulin sensitivity .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| (4R-cis)-6-Aminomethyl-Dioxane | Structure | Enzyme inhibition; receptor binding | Cardiovascular drugs |

| (4R-cis)-6-Chloromethyl-Dioxane | Structure | Moderate enzyme inhibition | Anticancer agents |

| (4R-cis)-6-Hydroxymethyl-Dioxane | Structure | Low receptor affinity | Antidiabetic drugs |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (4R-cis)-6-aminomethyl derivatives of 1,3-dioxane-based tert-butyl esters?

- Methodology : The synthesis typically involves multi-step protection-deprotection strategies. For example, the cyanomethyl derivative (CAS 125971-94-0) is synthesized via nucleophilic substitution of a bromo- or chloromethyl intermediate (CAS 154026-94-5) using NaCN or KCN in DMF at 60–80°C . The aminomethyl group is introduced by reducing the nitrile group (e.g., using LiAlH4 or catalytic hydrogenation) under inert conditions . Key intermediates like tert-butyl (4R,6S)-6-(bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 154026-98-9) are critical for stereochemical control .

Q. How is the stereochemical integrity of the 4R-cis configuration maintained during synthesis?

- Methodology : The 1,3-dioxane ring’s chair conformation stabilizes the cis configuration. Chiral HPLC or polarimetry is used to confirm enantiomeric purity (>98% ee) after key steps. For instance, (4R,6R)-configured intermediates (CAS 125971-94-0) are resolved using chiral columns (e.g., Chiralpak AD-H) with hexane:IPA mobile phases .

Q. What analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm regiochemistry (e.g., methyl groups at C2/C3: δ ~1.4 ppm) and the tert-butyl ester (δ ~1.2–1.3 ppm) .

- LCMS : High-resolution MS (e.g., Q-TOF) validates molecular weight (e.g., 269.34 g/mol for cyanomethyl derivative) and detects intermediates .

- HPLC : Reverse-phase C18 columns (ACN:H2O gradients) assess purity (>95%) and monitor reaction progress .

Advanced Research Questions

Q. How can conflicting LCMS or NMR data arising from stereoisomeric impurities be resolved?

- Methodology : Contradictions often stem from incomplete epimerization or residual solvents. For example, if a 6-aminomethyl derivative (CAS 125995-13-3) shows unexpected H NMR splitting, perform NOESY to confirm spatial proximity of protons. Compare retention times with authentic standards (e.g., TCI’s 97% pure reference) and optimize chromatographic conditions (e.g., 0.1% TFA modifier in mobile phase) .

Q. What strategies optimize the tert-butyl ester’s stability under basic or acidic conditions?

- Methodology : The tert-butyl group is labile under strong acids (e.g., TFA) but stable in mild bases. To prevent cleavage during aminomethylation:

- Use buffered conditions (pH 7–8) with NaHCO₃ during nitrile reduction .

- Avoid prolonged exposure to Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions .

Q. How does the 1,3-dioxane ring’s conformation influence reactivity in cross-coupling reactions?

- Methodology : The chair conformation restricts substituents to equatorial positions, affecting steric accessibility. For Suzuki-Miyaura coupling, Pd(PPh₃)₄ and aryl boronic acids yield higher conversions when the aminomethyl group is equatorial (as in 4R-cis derivatives) versus axial . DFT calculations (e.g., Gaussian 16) model transition states to rationalize regioselectivity .

Q. What role does this compound play in synthesizing pharmacologically active molecules?

- Methodology : It serves as a chiral building block for statin intermediates (e.g., atorvastatin). The tert-butyl ester protects the carboxylate during key steps (e.g., lactonization), while the aminomethyl group is functionalized via reductive amination to introduce heterocycles (e.g., pyrroles in CAS 125971-95-1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.